1-(4-Chloro-2,5-dimethoxyphenyl)-2-aminoethane
Overview
Description
This compound, also known as 2,5-Dimethoxy-4-chloroamphetamine or DOC, is a psychedelic drug of the phenethylamine and amphetamine chemical classes . It was presumably first synthesized by Alexander Shulgin and was described in his book PiHKAL (Phenethylamines I Have Known And Loved) .
Molecular Structure Analysis
The molecular formula of DOC is C11H16ClNO2 . The InChI is InChI=1S/C11H16ClNO2/c1-7(13)4-8-5-11(15-3)9(12)6-10(8)14-2/h5-7H,4,13H2,1-3H3 . The SMILES representation is CC(N)CC1=CC(OC)=C(Cl)C=C1OC .Physical And Chemical Properties Analysis
The physical appearance of DOC is a white powder . The molecular weight is 229.7032 g/mol . The melting point of the hydrochloride salt form is between 187-188 °C and 193-194.5 °C .Scientific Research Applications
Psychoactive Effects and Identification : 2-Amino-1-(4-bromo-2,5-dimethoxyphenyl)ethan-1-one (bk-2C-B), a cathinone analogue of 1-(4-Chloro-2,5-dimethoxyphenyl)-2-aminoethane, has been offered for purchase online, suggesting potential psychoactive effects in humans. Its identity and properties were confirmed through various analytical techniques including nuclear magnetic resonance spectroscopy, gas and liquid chromatography, and high-resolution mass spectrometry (Power et al., 2015).
Analogue Synthesis and Psychotherapeutic Potential : A study synthesized analogues of 1-(4-Chloro-2,5-dimethoxyphenyl)-2-aminoethane with potential psychotherapeutic utility. The research focused on nuclear substituted 2-amino-1-phenylbutanes, indicating most of these analogues have low hallucinogenic potential (Standridge et al., 1980).
Intramolecular Hydrogen Bonds in Derivatives : A theoretical study explored intramolecular hydrogen bonds in thiazole derivatives, including 2-amino-4-(2-chloro-4,5-dimethoxyphenyl)thiazole, to understand their chemical behavior and potential applications (Castro et al., 2007).
Pyrolysis and New Psychoactive Substances : Research on the pyrolysis of 2-amino-1-(4-bromo-2,5-dimethoxyphenyl)ethanone hydrochloride (bk-2C-B), a new psychoactive substance, identified several pyrolysis products. This provides insights into its stability and potential inhalation risks (Texter et al., 2018).
Synthesis of Related Compounds : Various studies have been conducted on the synthesis and characterization of compounds related to 1-(4-Chloro-2,5-dimethoxyphenyl)-2-aminoethane, indicating its relevance in the development of new chemical entities (Tayade & Waghmare, 2016; Giles, Rickards, & Senanayake, 1997).
Antioxidant Activity of Derivatives : The reaction between isatin and 2,5-dimethoxyaniline, closely related to 1-(4-Chloro-2,5-dimethoxyphenyl)-2-aminoethane, was studied for antioxidant activity, providing insights into potential therapeutic applications (Andreani et al., 2010).
Metabolic Pathways in Rats : A study on the in vivo metabolism of 4-bromo-2,5-dimethoxyphenethylamine in rats, a compound structurally similar to 1-(4-Chloro-2,5-dimethoxyphenyl)-2-aminoethane, identified various urinary metabolites, offering insights into its metabolic pathways (Kanamori et al., 2002).
Safety And Hazards
properties
IUPAC Name |
2-(4-chloro-2,5-dimethoxyphenyl)ethanamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14ClNO2/c1-13-9-6-8(11)10(14-2)5-7(9)3-4-12/h5-6H,3-4,12H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CGKQFIWIPSIVAS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1CCN)OC)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80893699 | |
Record name | 1-(4-Chloro-2,5-dimethoxyphenyl)-2-aminoethane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80893699 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.67 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,5-Dimethoxy-4-chlorophenethylamine | |
CAS RN |
88441-14-9 | |
Record name | 2,5-Dimethoxy-4-chlorophenethylamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=88441-14-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Chloro-2,5-dimethoxy-phenethylamine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0088441149 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-(4-Chloro-2,5-dimethoxyphenyl)-2-aminoethane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80893699 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2C-C | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0RO7MZY2LS | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.